Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
Overview
Description
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.65 g/mol. This compound is known for its utility in various research applications, particularly in the study of angiotensin converting enzyme inhibitors .
Mechanism of Action
Target of Action
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is primarily used in the study of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure.
Pharmacokinetics
Like other ace inhibitors, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include vasodilation , reduced fluid volume , and lower blood pressure . These effects can help alleviate the symptoms of conditions like hypertension and heart failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet, particularly their sodium intake. High sodium intake can counteract the effects of ACE inhibitors. Additionally, the drug’s stability could be affected by factors like temperature and pH .
Preparation Methods
The synthesis of Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves several steps. One method includes the preparation of unprotected (2S,3S,6S)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, which is then converted to the hydrochloride salt . The reaction conditions typically involve the use of methanol to dissolve the reaction product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
This compound is widely used in scientific research due to its role as a precursor in the synthesis of angiotensin converting enzyme inhibitors . It is also utilized in the study of various biochemical pathways and molecular interactions. In the field of medicine, Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is valuable for developing new therapeutic agents targeting cardiovascular diseases . Additionally, it finds applications in industrial research for the development of novel chemical processes and materials.
Comparison with Similar Compounds
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as ramipril and other angiotensin converting enzyme inhibitors . These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. The uniqueness of this compound lies in its specific stereochemistry and its role as a precursor in the synthesis of various therapeutic agents .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZXRQNVRDLEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466109 | |
Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852468-51-0 | |
Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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